molecular formula C19H24N2O5S2 B6571700 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946241-32-3

4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6571700
CAS No.: 946241-32-3
M. Wt: 424.5 g/mol
InChI Key: RZYDXIFJKDVRSM-UHFFFAOYSA-N
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Description

4-Methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is an organic compound with a complex structure that exhibits potential in various scientific research fields. Its structure includes a sulfonamide group, a tetrahydroquinoline core, and methoxy-substituted benzene, making it a subject of interest for chemists and pharmacologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis

    • The synthesis typically begins with the preparation of the tetrahydroquinoline core through catalytic hydrogenation of quinoline or its derivatives.

    • A sulfonylation reaction introduces the propane-1-sulfonyl group.

  • Formation of Methoxy-Substituted Benzene

    • The benzene ring can be functionalized with a methoxy group through methylation of hydroxybenzene.

  • Final Coupling

    • The tetrahydroquinoline derivative is coupled with the methoxy-substituted benzene through sulfonamide formation using appropriate sulfonating agents.

Industrial Production Methods

  • Scale-Up Synthesis

    • Similar to laboratory conditions but optimized for yield and purity.

    • Utilizes continuous flow reactors for sulfonation and hydrogenation steps.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Can undergo oxidation at the methoxy group to form a corresponding aldehyde or carboxylic acid.

  • Reduction

    • The sulfonyl group can be reduced to a thiol under strong reducing conditions.

  • Substitution

    • Electrophilic aromatic substitution can occur at positions on the benzene ring not sterically hindered by substituents.

Common Reagents and Conditions

  • Oxidation

    • KMnO4, H2O2 under acidic conditions.

  • Reduction

    • LiAlH4, NaBH4 in anhydrous conditions.

  • Substitution

    • Halogenating agents such as Br2 in the presence of FeBr3.

Major Products Formed

  • Depending on reaction conditions, various substituted and oxidized derivatives of the original compound can be formed. For instance, introduction of halogens on the benzene ring or conversion of the methoxy group to other functional groups.

Scientific Research Applications

  • Chemistry

    • Utilized in the study of sulfonamide derivatives and their reactivity.

  • Biology

    • Examined for potential bioactivity due to its structural similarity to pharmacologically active compounds.

  • Medicine

  • Industry

    • Potential precursor for more complex organic compounds used in material science and catalysis.

Mechanism of Action

  • The mechanism by which this compound exerts its effects is closely tied to its ability to interact with molecular targets such as enzymes or receptors. The sulfonamide group can mimic structural motifs found in many drugs, potentially inhibiting enzymes or blocking receptor sites.

Comparison with Similar Compounds

Comparison

  • Compared to other sulfonamide derivatives, 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is unique in its tetrahydroquinoline backbone, which may offer distinct binding properties and biological activities.

Similar Compounds

  • Sulfamethoxazole: : A sulfonamide antibiotic.

  • Chloramphenicol: : Contains a similar sulfonamide moiety but lacks the tetrahydroquinoline structure.

  • Quinoline derivatives: : Share the quinoline core but differ in substitution patterns and functional groups.

Properties

IUPAC Name

4-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S2/c1-3-13-27(22,23)21-12-4-5-15-14-16(6-11-19(15)21)20-28(24,25)18-9-7-17(26-2)8-10-18/h6-11,14,20H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYDXIFJKDVRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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